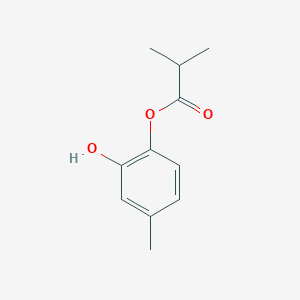

2-Hydroxy-4-methylphenyl isobutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxy-4-methylphenyl isobutyrate is an organic compound with the molecular formula C11H14O3 It is a derivative of phenol, characterized by the presence of a hydroxyl group (-OH) and an isobutyrate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methylphenyl isobutyrate typically involves the esterification of 2-Hydroxy-4-methylphenol with isobutyric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-methylphenyl isobutyrate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of 2-Hydroxy-4-methylbenzaldehyde or 2-Hydroxy-4-methylacetophenone.

Reduction: Formation of 2-Hydroxy-4-methylphenyl alcohol.

Substitution: Formation of 2-Chloro-4-methylphenyl isobutyrate or 2-Bromo-4-methylphenyl isobutyrate.

Scientific Research Applications

2-Hydroxy-4-methylphenyl isobutyrate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: It is being investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylphenyl isobutyrate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing isobutyric acid, which can further interact with biological pathways .

Comparison with Similar Compounds

2-Hydroxy-4-methylphenyl acetate: Similar structure but with an acetate ester group.

2-Hydroxy-4-methylbenzaldehyde: Similar structure but with an aldehyde group instead of an ester.

2-Hydroxy-4-methylphenyl propionate: Similar structure but with a propionate ester group

Uniqueness: 2-Hydroxy-4-methylphenyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable .

Biological Activity

2-Hydroxy-4-methylphenyl isobutyrate, also known as p-tolyl isobutyrate, is an aromatic ester that has garnered attention for its potential biological activities. This compound is characterized by its molecular structure, which includes a p-tolyl group (para-methylphenyl) linked to an isobutyric acid moiety. Its chemical formula is C₁₁H₁₄O₂, with a molecular weight of approximately 178.23 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Boiling Point | 241.5 °C |

| Melting Point | 17.09 °C |

| Specific Gravity | 0.994 |

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities, including:

- Antioxidant Properties : Studies have shown that this compound can scavenge free radicals, thus potentially reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary research suggests that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, revealing selective cytotoxicity against certain types of cancer cells while sparing normal cells.

Case Studies and Research Findings

- Antioxidant Activity : A study conducted on the antioxidant capacity of this compound demonstrated its effectiveness in reducing lipid peroxidation in cellular models. The compound exhibited a dose-dependent response, with higher concentrations leading to increased scavenging activity against reactive oxygen species (ROS) .

- Anti-inflammatory Mechanism : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .

- Cytotoxicity in Cancer Research : A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound led to a significant decrease in cell viability, with an IC50 value determined at approximately 25 µM .

Safety and Toxicological Studies

The safety profile of this compound has been evaluated through various toxicological studies:

- Genotoxicity : Tests such as the Ames test and micronucleus assay have indicated that the compound does not exhibit mutagenic properties .

- Reproductive Toxicity : Studies have shown no adverse effects on reproductive health in animal models subjected to chronic exposure to the compound .

- Skin Sensitization : The compound has been classified as non-sensitizing based on dermal exposure studies .

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(2-hydroxy-4-methylphenyl) 2-methylpropanoate |

InChI |

InChI=1S/C11H14O3/c1-7(2)11(13)14-10-5-4-8(3)6-9(10)12/h4-7,12H,1-3H3 |

InChI Key |

FQCADXQSDGCIRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C(C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.